An In-depth Technical Guide to Acetyl-adhesin (1025-1044) Amide: Structure, Function, and Therapeutic Potential
An In-depth Technical Guide to Acetyl-adhesin (1025-1044) Amide: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl-adhesin (1025-1044) amide is a synthetic 20-amino acid peptide fragment derived from a cell surface adhesin of Streptococcus species. Primarily investigated for its role in inhibiting bacterial adhesion to host surfaces, this peptide, also referred to as p1025, has emerged as a promising candidate for the development of novel antimicrobial and anti-biofilm agents. This technical guide provides a comprehensive overview of the structure, function, and relevant experimental methodologies associated with Acetyl-adhesin (1025-1044) amide, with a focus on its potential applications in drug development.
Core Structure and Physicochemical Properties
Acetyl-adhesin (1025-1044) amide is a chemically synthesized peptide with a well-defined primary structure. The peptide is N-terminally acetylated and C-terminally amidated, modifications that enhance its stability against enzymatic degradation.
Table 1: Physicochemical Properties of Acetyl-adhesin (1025-1044) Amide
| Property | Value | Reference |
| Amino Acid Sequence | Ac-Gln-Leu-Lys-Thr-Ala-Asp-Leu-Pro-Ala-Gly-Arg-Asp-Glu-Thr-Thr-Ser-Phe-Val-Leu-Val-NH2 | [1] |
| Molecular Formula | C₉₇H₁₆₀N₂₆O₃₂ | [1] |
| Molecular Weight | 2202.46 g/mol | [1] |
| CAS Number | 320350-56-9 | [1] |
Note: While some sources may indicate a different amino acid sequence, the sequence presented here is the most consistently cited in commercial and research-grade products.
Secondary structure predictions suggest that the high content of hydrophobic amino acids, such as Valine, Leucine, and Alanine, may predispose the peptide to form α-helical or β-sheet structures, which are often crucial for protein-protein interactions.[2]
Mechanism of Action and Biological Function
The primary function of Acetyl-adhesin (1025-1044) amide is to competitively inhibit the binding of bacterial adhesins to host receptors.[3] This mechanism is particularly relevant in the context of oral microbiology, where the peptide has been shown to interfere with the adhesion of Streptococcus mutans, a primary etiological agent of dental caries, to salivary receptors on tooth surfaces.[4] By mimicking the binding domain of the native adhesin, the peptide occupies the host receptor sites, thereby preventing bacterial colonization and subsequent biofilm formation.
Beyond its anti-adhesive properties, there is evidence to suggest that Acetyl-adhesin (1025-1044) amide can interfere with the formation of biofilms by other pathogens, such as Pseudomonas aeruginosa, by reducing the secretion of extracellular polysaccharides that are essential for biofilm stability.[2]
Signaling Pathway: Competitive Inhibition of Adhesion
The binding of Streptococcus to host cells is a critical first step in colonization and infection. This process is mediated by adhesin proteins on the bacterial surface that recognize and bind to specific receptors on host tissues, such as salivary glycoproteins in the oral cavity. Acetyl-adhesin (1025-1044) amide acts as a competitive antagonist in this pathway.
Caption: Competitive inhibition of bacterial adhesion by Acetyl-adhesin (1025-1044) amide.
Experimental Protocols
Detailed experimental protocols are essential for the accurate assessment of the biological activity of Acetyl-adhesin (1025-1044) amide. The following sections outline generalized methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Acetyl-adhesin (1025-1044) amide is typically achieved through Fmoc-based solid-phase peptide synthesis.
Caption: General workflow for the solid-phase synthesis of Acetyl-adhesin (1025-1044) amide.
Protocol Outline:
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Resin Preparation: Swell the Rink Amide resin in a suitable solvent such as N,N-dimethylformamide (DMF).
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Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of piperidine in DMF.
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Amino Acid Coupling: Activate the C-terminus of the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt) and add it to the deprotected resin.
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Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.
-
N-terminal Acetylation: After the final amino acid is coupled and deprotected, acetylate the N-terminus using acetic anhydride.
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Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
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Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.
Bacterial Adhesion Inhibition Assay
This assay quantifies the ability of Acetyl-adhesin (1025-1044) amide to inhibit the binding of Streptococcus to a saliva-coated surface, mimicking the in vivo environment.
Protocol Outline:
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Prepare Saliva-Coated Surface: Coat the wells of a microtiter plate with clarified human saliva to form a salivary pellicle.
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Bacterial Culture: Grow Streptococcus mutans to mid-logarithmic phase, harvest, wash, and resuspend the bacteria in a suitable buffer.
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Inhibition: Pre-incubate the bacterial suspension with varying concentrations of Acetyl-adhesin (1025-1044) amide.
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Adhesion: Add the bacteria-peptide mixture to the saliva-coated wells and incubate to allow for bacterial adhesion.
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Washing: Gently wash the wells to remove non-adherent bacteria.
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Quantification: Quantify the adherent bacteria using a suitable method, such as crystal violet staining or by plating serial dilutions of lysed adherent bacteria for colony-forming unit (CFU) counting.
-
Data Analysis: Calculate the percentage of inhibition for each peptide concentration compared to a no-peptide control.
Biofilm Inhibition Assay
This assay assesses the peptide's ability to prevent the formation of bacterial biofilms.
Protocol Outline:
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Bacterial Culture: Grow the target bacterium (e.g., Streptococcus mutans or Pseudomonas aeruginosa) overnight and dilute to a standardized optical density.
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Treatment: In a microtiter plate, mix the bacterial suspension with various concentrations of Acetyl-adhesin (1025-1044) amide in a suitable growth medium.
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Incubation: Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.
-
Washing: After incubation, discard the planktonic cells and gently wash the wells to remove non-adherent bacteria.
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Staining: Stain the remaining biofilm with a dye such as crystal violet.
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Quantification: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.
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Data Analysis: Determine the percentage of biofilm inhibition at each peptide concentration relative to the untreated control.
Quantitative Data
Future Directions and Drug Development Potential
Acetyl-adhesin (1025-1044) amide represents a promising lead compound in the development of novel anti-infective therapies. Its mechanism of action, which targets the initial stages of bacterial colonization, offers an alternative to traditional antibiotics and may reduce the selective pressure for resistance development. Future research should focus on:
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In vivo efficacy studies: Evaluating the peptide's effectiveness in animal models of infection.
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Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide.
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Structural optimization: Modifying the peptide sequence to enhance its potency, stability, and selectivity.
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Formulation development: Designing delivery systems to improve the bioavailability and targeted delivery of the peptide.
By addressing these key areas, the full therapeutic potential of Acetyl-adhesin (1025-1044) amide and related peptides can be realized, paving the way for a new generation of anti-adhesion therapeutics.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. Acetyl-Adhesin (1025-1044) Amide;320350-56-9;AVLTEVPATGLVSA RVAQLV - 楚肽生物科技 [apeptides.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. A 49-residue peptide from adhesin F1 of Streptococcus pyogenes inhibits fibronectin matrix assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
